N-(1-hydroxybutan-2-yl)benzenesulfonamide
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Overview
Description
N-(1-hydroxybutan-2-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxybutan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 1-hydroxybutan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxybutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(1-hydroxybutan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-butylbenzenesulfonamide
- N-methylbenzenesulfonamide
- N-ethylbenzenesulfonamide
Uniqueness
N-(1-hydroxybutan-2-yl)benzenesulfonamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other benzenesulfonamide derivatives. This hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets and potentially increasing its efficacy in various applications.
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-2-9(8-12)11-15(13,14)10-6-4-3-5-7-10/h3-7,9,11-12H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRZJYIFGYDVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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